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Introduction

KN1022, also known as JSKNO022, is an investigational first-in-class bispecific antibody-drug
conjugate (ADC) developed by Alphamab Oncology. It is designed for the treatment of
advanced malignant solid tumors, particularly those that are refractory or resistant to PD-1/PD-
L1 inhibitors. This technical guide provides a comprehensive overview of the core mechanism
of action of JSKN022, including its molecular design, preclinical data, and the experimental
protocols used in its evaluation.

Core Mechanism of Action

JSKNO022 is a multi-faceted therapeutic agent that combines the principles of targeted therapy
and immunotherapy. Its mechanism of action can be broken down into several key steps:

» Bispecific Targeting: JSKNO022 is engineered to simultaneously bind to two distinct targets on
the surface of tumor cells: Programmed Death-Ligand 1 (PD-L1) and integrin avB6.[1][2] This
dual-targeting approach is intended to enhance tumor cell selectivity and internalization.

« Internalization: Upon binding to either PD-L1 or integrin av6, JSKNO022 is internalized into
the tumor cell through target-mediated endocytosis.[2][3] Preclinical studies have shown that
JSKNO022 has a superior internalization capacity in cancer cells compared to monospecific
antibodies.[4]
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» Lysosomal Trafficking and Payload Release: Once inside the cell, JSKN022 is transported to
the lysosome. The ADC is designed with a cleavable linker that is hydrolyzed by lysosomal
enzymes, such as cathepsin B.[2][3] This enzymatic cleavage releases the cytotoxic
payload, a topoisomerase | inhibitor known as T01.[4]

 Induction of Apoptosis: The released TO1 payload induces apoptosis (programmed cell
death) in the targeted tumor cells.[2][3]

o Bystander Effect: The TO1 payload is cell-permeable, allowing it to diffuse out of the targeted
cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect” can
enhance the overall anti-tumor activity of the ADC.

e Immunomodulation: In addition to its cytotoxic effects, JISKN022 is also designed to
modulate the tumor microenvironment. By targeting PD-L1, it can block the interaction
between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving the suppression
of the anti-tumor immune response.[4] Furthermore, the payload has been suggested to
block TGF-f3 signaling, which can further enhance immune function.[3][5]

Molecular and Preclinical Data

Binding and Specificity

Preclinical studies have demonstrated that JSKN022 specifically binds to both human PD-L1
and integrin av36/8 proteins without cross-reactivity with other integrin family members.[4] Flow

cytometry assays have shown a superior binding capacity of JSKN022 compared to its parental
monospecific antibodies.[4]

Parameter Target Method Result

- e Specific binding
Binding Specificity PD-L1 ELISA ]
confirmed

i Specific binding
Integrin avp6/8 ELISA ]
confirmed

Superior binding
Binding Capacity PD-L1 & Integrin Flow Cytometry compared to parental
antibodies
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Internalization

JSKNO022 has demonstrated enhanced internalization in cancer cell lines compared to

monospecific antibodies.[4]

Cell Line Assay Type Result

Superior internalization
HCC4006 In vitro compared to mono-target
antibodies

Superior internalization
Capan-2 In vitro compared to mono-target

antibodies

In Vitro and In Vivo Efficacy

JSKNO022 has shown potent anti-tumor activity in both in vitro and in vivo preclinical models.[1]
It effectively inhibits the proliferation of cancer cells and demonstrates greater tumor
suppression than single-target ADCs in preclinical cancer models.[4][5]

Model Type Details Result
In Vi Cancer cell proliferation Effective inhibition of cancer
n Vitro

assays cell proliferation

Greater tumor suppression

In Vivo Preclinical cancer models )
than single-target ADCs

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of JSKN022 have been

summarized from publicly available information.

Binding Assays

e Bridging ELISA: To confirm simultaneous binding to both PD-L1 and integrin av6/8.[4]
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o Flow Cytometry: To assess the binding capacity of JSKN022 to cancer cell lines expressing
the target antigens.[4]

Internalization Assay

The internalization rate of JSKN022 compared to parental antibodies was assessed in
HCC4006 and BxPC-3 tumor cells.[4] While the specific methodology is not detailed in the
available resources, such assays typically involve labeling the antibody with a fluorescent dye
and measuring the increase in intracellular fluorescence over time using flow cytometry or high-
content imaging.

In Vitro Cell Proliferation Assay

The anti-proliferative activity of JSKN022 was examined in a range of cancer cell lines.[4]
These assays typically involve seeding cancer cells in multi-well plates, treating them with a
dilution series of the ADC, and measuring cell viability after a set incubation period (e.g., 72
hours) using a colorimetric or fluorometric reagent that measures metabolic activity (e.g., MTT,
resazurin) or ATP content.

In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of JSKN022 was evaluated in cell-derived xenograft (CDX)
models.[4] This typically involves implanting human cancer cells into immunocompromised
mice. Once tumors are established, the animals are treated with JSKN022, control antibodies,
or vehicle, and tumor growth is monitored over time.
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Caption: Mechanism of action of JSKN022 from cell surface binding to apoptosis.

Experimental Workflow
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Caption: Preclinical evaluation workflow for JSKN022.

Conclusion

JSKNO022 represents a novel and promising approach to cancer therapy by combining the
precision of a bispecific antibody with the potent cytotoxicity of a topoisomerase | inhibitor. Its
multifaceted mechanism of action, which includes dual-targeting, efficient internalization, a
bystander effect, and immunomodulation, suggests its potential to overcome resistance to
existing therapies. The preclinical data to date support its continued development, and a Phase
| clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced
solid tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biopharmaapac.com [biopharmaapac.com]

2. Alphamab Oncology Announces IND Application for Innovative PD-L1/av6 Bispecific ADC
JSKNO022 was Officially Accepted by CDE [prnewswire.com]

o 3. researchgate.net [researchgate.net]

e 4. Alphamab Oncology Presented Preclinical Data on Two Novel Bispecific ADCs at the 2025
AACR Annual Meeting-Alphamab Oncology [alphamabonc.com]

e 5. Alphamab Oncology Announces the First Patient Dosed in a Phase | Clinical Study of PD-
L1/av36 Bispecfic ADC JSKNO022 [prnewswire.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of
Action of KN1022 (JSKNO022)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8677767#kn1022-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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